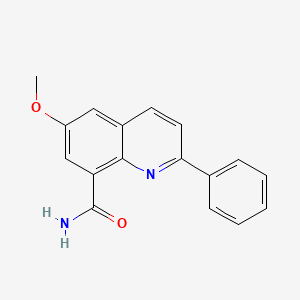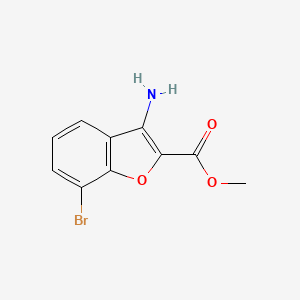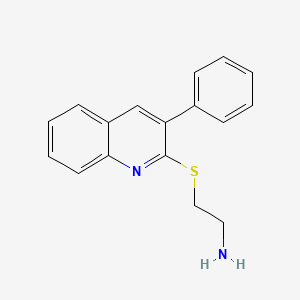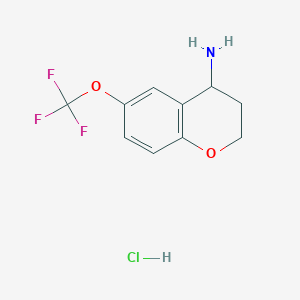
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as isoquinoline derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroisoquinoline ring back to the isoquinoline structure.
Reduction: Further reduction of the compound to modify its functional groups.
Substitution: Introduction of different substituents on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoquinoline derivatives, while reduction could produce more saturated compounds.
科学研究应用
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, which is a simple heterocyclic aromatic organic compound.
Quinoline: A structural isomer of isoquinoline with similar properties.
Dihydroisoquinoline Derivatives: Compounds with similar structures but different substituents.
Uniqueness
tert-Butyl 8-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is unique due to its specific functional groups and the tert-butyl protection, which can influence its reactivity and stability compared to other isoquinoline derivatives.
属性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC 名称 |
tert-butyl 8-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-11(18)13-7-5-6-12-8-9-17(10-14(12)13)15(19)20-16(2,3)4/h5-7H,8-10H2,1-4H3 |
InChI 键 |
WTKBFXKXEKQLHS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC2=C1CN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)

![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)


![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)






